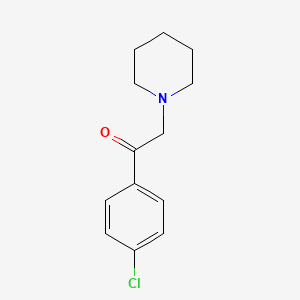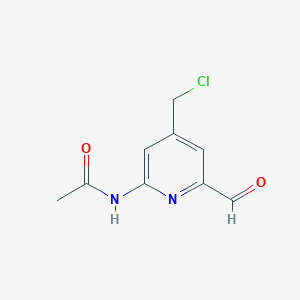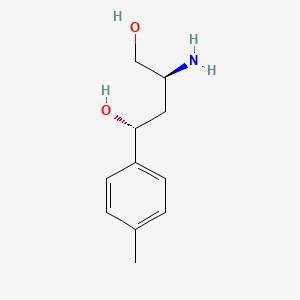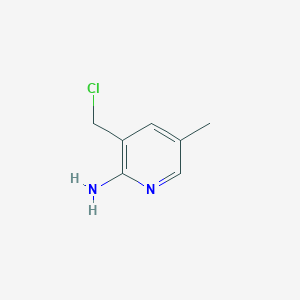
(Z)-N'-hydroxy-2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetimidamide is an organic compound that features a combination of aromatic and heterocyclic structures. Compounds with such structures often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetimidamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Acetimidamide Moiety: The acetimidamide group can be formed by reacting an appropriate nitrile with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the imidamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Pyrrole oxides and hydroxylated derivatives.
Reduction: Amines and reduced imidamide derivatives.
Substitution: Halogenated or nitrated methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.
Diagnostic Tools: Can be used in the development of diagnostic assays.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes by binding to their active sites.
Receptor Interaction: Binding to cellular receptors, leading to modulation of signaling pathways.
DNA Interaction: Intercalation into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-hydroxy-2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetamide
- (Z)-N’-hydroxy-2-(3-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetohydrazide
Uniqueness
- Structural Features : The presence of both a methoxyphenyl group and a pyrrole ring in the same molecule.
- Biological Activity : Unique interactions with biological targets due to its specific structure.
- Chemical Reactivity : Distinct reactivity patterns compared to other similar compounds.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-methoxyphenyl)-2-pyrrol-1-ylethanimidamide |
InChI |
InChI=1S/C13H15N3O2/c1-18-11-6-4-5-10(9-11)12(13(14)15-17)16-7-2-3-8-16/h2-9,12,17H,1H3,(H2,14,15) |
InChI Key |
RCNBZYLLEFWTDG-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(/C(=N/O)/N)N2C=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=NO)N)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


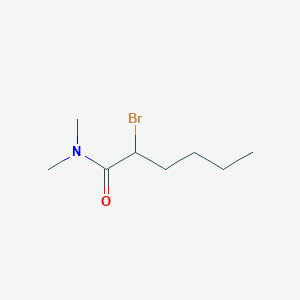
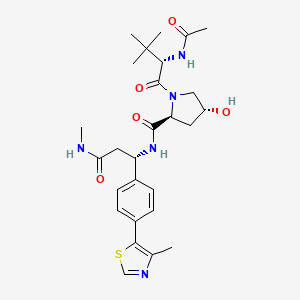
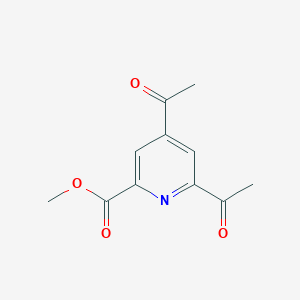

![2-(4-Bromophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B14863126.png)
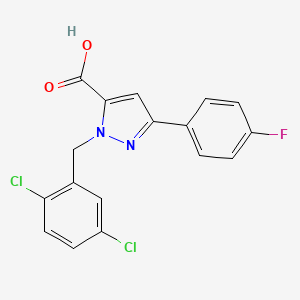
![2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B14863136.png)
